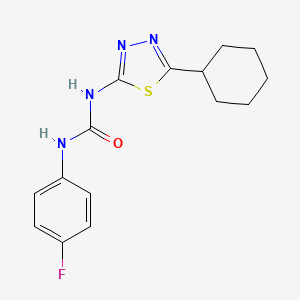
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea-like compounds involves reactions between specific thiadiazole derivatives and isocyanates. For instance, Shi et al. (2011) described the synthesis of a similar compound by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, revealing insights into the synthetic pathways that might be applied to the target compound (Li-Qiao Shi, 2011).
Molecular Structure Analysis
The crystal structure of compounds in this class has been determined using single-crystal X-ray diffraction, showcasing the planarity of the urea group and its nearly coplanar arrangement with the thiadiazole and phenyl rings. This structural configuration is crucial for understanding the compound's reactivity and interaction with biological targets (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Compounds like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea engage in various chemical reactions, influenced by their functional groups. The presence of thiadiazole and urea functionalities suggests potential for forming hydrogen bonds and engaging in pi-pi stacking interactions, which could explain their biological activity and interactions with other molecules.
Physical Properties Analysis
While specific data on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea is not directly available, related compounds exhibit unique physical properties such as crystal structure and solubility, influenced by their molecular geometry and intermolecular forces. These characteristics are essential for determining the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiadiazole ureas, are significantly impacted by their molecular structure. The electronic distribution within the molecule can affect its interaction with various substrates and enzymes, leading to fungicidal activities, as seen in similar compounds (Li-Qiao Shi, 2011).
Propiedades
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c16-11-6-8-12(9-7-11)17-14(21)18-15-20-19-13(22-15)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCKMOWSKHJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)

![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)